![molecular formula C12H10N4S B2663309 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1158280-10-4](/img/structure/B2663309.png)
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
カタログ番号 B2663309
CAS番号:
1158280-10-4
分子量: 242.3
InChIキー: OEOCUBHJSDDMEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known for its wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of certain starting reactants . For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were prepared by the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using various methods such as High-Resolution Electron Impact Mass Spectrometry (HREI-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For instance, the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid leads to the formation of 2-methylthio-pyrido-triazolopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined experimentally, and the mass spectrometry can provide information about the molecular weight .科学的研究の応用
Organic Synthesis and Chemical Properties
- Synthesis Techniques: Innovative methods have been developed for synthesizing 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including a metal-free synthesis approach that allows for the efficient construction of this skeleton through direct oxidative N-N bond formation, demonstrating short reaction times and high yields (Zisheng Zheng et al., 2014).
- Structural Characterization: Studies have also focused on the crystal structure and spectroscopic characterization of triazolopyrimidine derivatives, providing insights into their molecular geometry and electronic properties (S. Lahmidi et al., 2019).
Biological Applications
- Phosphodiesterase Inhibition: Some 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been studied for their role as cAMP phosphodiesterase inhibitors, showing potential as new cardiovascular agents due to their ability to significantly increase cardiac output without affecting heart rate (T. Novinson et al., 1982).
- Antimicrobial Activity: Triorganotin(IV) complexes of a closely related compound showed in vitro activity against Gram-positive bacteria, highlighting the antimicrobial potential of triazolopyrimidine derivatives (G. Ruisi et al., 2010).
Material Science and Supramolecular Chemistry
- Supramolecular Assemblies: The dihydropyrimidine-2,4-(1H,3H)-dione functionality, closely related to triazolopyrimidines, has been used in the design of novel crown-containing hydrogen-bonded supramolecular assemblies, demonstrating the utility of these compounds in the construction of complex molecular architectures (M. Fonari et al., 2004).
将来の方向性
特性
IUPAC Name |
2-methylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-17-12-14-11-13-8-7-10(16(11)15-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOCUBHJSDDMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Fluoro-4-iodo-2-methoxyaniline
2092595-35-0

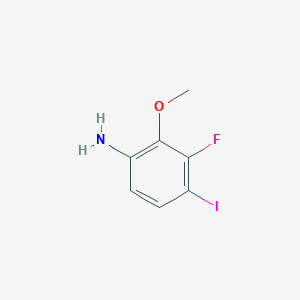
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2663227.png)
![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)
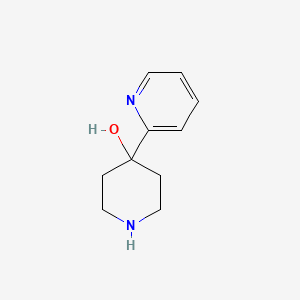

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)
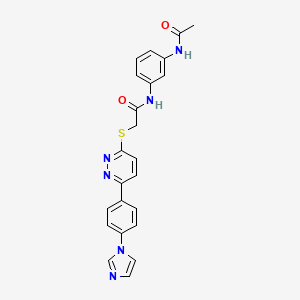
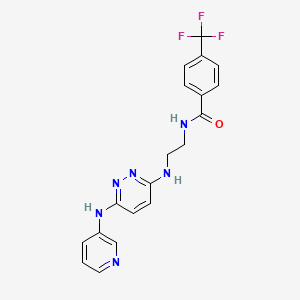
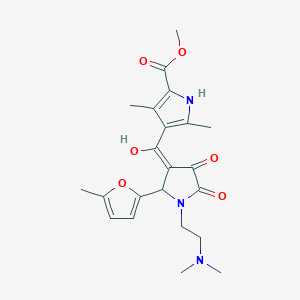
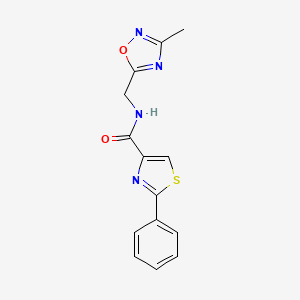
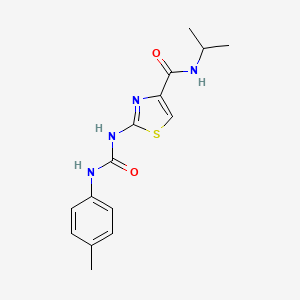
![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)
![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)